molecular formula C9H18N2O B3174797 2-Methyl-1-(piperazin-1-yl)butan-1-one CAS No. 954265-80-6

2-Methyl-1-(piperazin-1-yl)butan-1-one

Cat. No. B3174797
CAS RN: 954265-80-6
M. Wt: 170.25 g/mol
InChI Key: SOBUKBHFURYFHK-UHFFFAOYSA-N
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Description

“2-Methyl-1-(piperazin-1-yl)butan-1-one” is a synthetic opioid typically classed as a 1-cinnamylpiperazine . It first emerged in 2019 and is most likely to be traded in the form of a racemate and in the (E)-form .


Synthesis Analysis

The synthesis of “2-Methyl-1-(piperazin-1-yl)butan-1-one” derivatives involves a nucleophilic substitution reaction of 2-methyl-3-(2-piperazin-1-ylethyl)-pyrido[1,2-a]pyrimidin-4-one with various sulfonyl chlorides .


Molecular Structure Analysis

The molecular formula of “2-Methyl-1-(piperazin-1-yl)butan-1-one” is C9H18N2O . It contains total 35 bond(s); 14 non-H bond(s), 1 multiple bond(s), 3 rotatable bond(s), 1 double bond(s), 1 six-membered ring(s), 1 tertiary amide(s) (aliphatic) and 2 secondary amine(s) (aliphatic) .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 2-Methyl-1-(piperazin-1-yl)butan-1-one, focusing on six unique fields:

Neuroscience Studies

In neuroscience, 2-methyl AP-237 is used to study the effects of opioids on the central nervous system. Its ability to produce respiratory depression and other opioid-like effects in animal models helps researchers understand the mechanisms of opioid action and the potential for reversing these effects with antagonists like naloxone .

Toxicology and Safety Assessment

Given its potent opioid effects, 2-methyl AP-237 is also studied in toxicology to assess its acute toxic effects, such as respiratory depression and potential lethality. These studies are crucial for understanding the safety profile of new synthetic opioids and for developing guidelines for their handling and disposal .

Analytical Chemistry

In analytical chemistry, 2-methyl AP-237 is used as a reference compound for developing and validating analytical methods for detecting synthetic opioids in biological samples. This is important for forensic toxicology and drug monitoring programs .

Synthetic Chemistry

Researchers in synthetic chemistry explore the synthesis of 2-methyl AP-237 and its analogs to understand the structure-activity relationships of synthetic opioids. This research can lead to the development of new compounds with improved therapeutic profiles or reduced abuse potential .

Mechanism of Action

Target of Action

2-Methyl-1-(piperazin-1-yl)butan-1-one, commonly known as 2-methyl AP-237, is an opioid analgesic . Its primary targets are the opioid receptors in the central nervous system . These receptors play a crucial role in pain perception and analgesia .

Mode of Action

The compound interacts with its targets, the opioid receptors, by binding to them and activating them . This activation results in a decrease in the perception of pain, providing an analgesic effect .

Biochemical Pathways

As an opioid, it is likely to affect the pain signaling pathways in the central nervous system . The downstream effects of this interaction could include a decrease in the release of neurotransmitters involved in pain perception .

Pharmacokinetics

As an opioid, it is likely to be absorbed into the bloodstream, distributed throughout the body, metabolized in the liver, and excreted through the kidneys . These properties can impact the bioavailability of the compound, affecting its efficacy and duration of action .

Result of Action

The molecular and cellular effects of 2-methyl AP-237’s action include the activation of opioid receptors and the subsequent decrease in pain perception . In animals, it produces acute toxic effects typical of opioids, including respiratory depression .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-methyl AP-237. For example, factors such as pH levels, temperature, and the presence of other substances can affect the compound’s stability and its interaction with its targets . .

properties

IUPAC Name

2-methyl-1-piperazin-1-ylbutan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O/c1-3-8(2)9(12)11-6-4-10-5-7-11/h8,10H,3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOBUKBHFURYFHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(=O)N1CCNCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-1-(piperazin-1-yl)butan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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